molecular formula C22H19Cl2NO3 B1354589 Cypermethrin-beta CAS No. 1224510-29-5

Cypermethrin-beta

Cat. No.: B1354589
CAS No.: 1224510-29-5
M. Wt: 416.3 g/mol
InChI Key: KAATUXNTWXVJKI-FLXSOZOKSA-N
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Description

Cypermethrin-beta is a synthetic pyrethroid insecticide widely used in agriculture and pest control. It is a broad-spectrum insecticide that acts by contact and ingestion, targeting a wide range of insect pests. This compound is known for its fast-acting neurotoxic effects on insects, making it an effective tool for pest management .

Mechanism of Action

Target of Action

Cypermethrin-beta, also known as Chinmix, is a pyrethroid insecticide . Its primary targets are the sodium channels in the central nervous system of insects . These channels play a crucial role in the transmission of nerve impulses. By targeting these channels, this compound disrupts normal neuronal activity, leading to the paralysis and eventual death of the insect .

Mode of Action

This compound acts as a fast-acting neurotoxin . It prolongs the opening of sodium channels , causing an influx of sodium ions, which leads to repetitive nerve firing. This results in hyper-excitation and paralysis of the insect . The compound is non-systemic and acts by contact and ingestion .

Biochemical Pathways

This compound is degraded by certain bacteria, such as Brevibacillus parabrevis BCP-09 . The degradation process involves several biochemical pathways. The major metabolite of this compound degradation is 3-phenoxybenzoic acid (3-PBA), which is further degraded into smaller benzene or chain compounds . This suggests that the compound is mainly degraded into 3-PBA, which is continuously degraded into smaller compounds .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that this compound is a synthetic pyrethroid, and like other pyrethroids, it is likely to be metabolized in the liver and excreted in urine and feces .

Result of Action

The result of this compound’s action is the disruption of normal neuronal activity in insects, leading to paralysis and death . It has been shown to inhibit ATPase enzymes involved in the movement of ions against a concentration gradient, which is especially critical to fish and aquatic insects .

Action Environment

This compound is a broad-spectrum insecticide with a low aqueous solubility . It is non-persistent in soil systems . It is highly toxic to mammals and there is some concern regarding its ability to bioconcentrate . It is also highly toxic to most aquatic species . Environmental factors such as sunlight, water, and oxygen can accelerate its decomposition .

Biochemical Analysis

Biochemical Properties

Cypermethrin-beta plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. One of the primary biochemical properties of this compound is its ability to induce oxidative stress in cells. This compound interacts with enzymes such as glutathione S-transferase, carboxylesterase, and catalase, leading to the generation of reactive oxygen species (ROS). The increased ROS levels can cause oxidative damage to cellular components, including lipids, proteins, and DNA .

Additionally, this compound affects ion channels, particularly sodium channels, in the nervous system of insects. It binds to the voltage-gated sodium channels, prolonging their open state and causing continuous nerve impulses. This leads to paralysis and eventual death of the insect . The interaction of this compound with these ion channels is a key factor in its insecticidal activity.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In human hepatocyte cells, this compound has been shown to induce cytotoxicity through ROS-mediated oxidative damage. This results in decreased cell viability, mitochondrial dysfunction, and DNA damage . In insects, this compound affects reproductive potential by altering life history traits such as oviposition period and adult longevity .

Furthermore, this compound influences cell signaling pathways and gene expression. It has been reported to affect the expression of genes involved in oxidative stress response, apoptosis, and inflammation. The compound’s impact on cellular metabolism includes alterations in metabolic pathways such as gluconeogenesis and lipid metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. At the molecular level, this compound binds to voltage-gated sodium channels in the nervous system of insects, leading to prolonged channel opening and continuous nerve impulses . This interaction disrupts normal nerve function, resulting in paralysis and death of the insect.

This compound also induces oxidative stress by interacting with enzymes such as glutathione S-transferase, carboxylesterase, and catalase. These interactions lead to the generation of ROS, which cause oxidative damage to cellular components . Additionally, this compound affects gene expression by modulating the activity of transcription factors involved in oxidative stress response and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, this compound has been observed to cause neurotoxicity in mice and rats even at low concentrations, with symptoms such as neurobehavioral changes and reduced metabolic activity . The temporal effects of this compound also include its impact on reproductive potential and life history traits in insects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rats, oral doses of this compound have been shown to cause neurotoxicity, with symptoms such as seizures and muscle tremors . Higher doses of the compound can lead to more severe toxic effects, including liver and kidney damage. In fish, this compound exposure has been associated with oxidative stress, histopathological alterations, and DNA damage . The dosage effects of this compound highlight the importance of understanding its toxicological profile to ensure safe usage.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by enzymes such as glutathione S-transferase, carboxylesterase, and catalase. These enzymes play a crucial role in the detoxification and degradation of this compound. The compound is metabolized into intermediates such as protocatechuate and catechol, which are further degraded by gut bacteria via the ortho- or meta-cleavage pathway . The metabolic pathways of this compound are essential for understanding its detoxification and potential environmental impact.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. In lizards, this compound is absorbed and distributed to various tissues, including the intestine, stomach, heart, kidney, blood, lung, liver, and brain . The compound’s distribution is influenced by factors such as enzyme activity, circadian rhythm, and enterohepatic circulation. Understanding the transport and distribution of this compound is crucial for assessing its potential toxic effects on different organs and tissues.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound can localize to specific cellular compartments, such as the mitochondria, where it induces oxidative stress and mitochondrial dysfunction . Additionally, this compound can interact with nuclear receptors and transcription factors, influencing gene expression and cellular responses. The subcellular localization of this compound is an important aspect of its biochemical properties and toxicological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cypermethrin-beta is synthesized through a multi-step process involving the reaction of 3-phenoxybenzyl alcohol with cyanoacetic acid to form the intermediate cyanoacetate ester. This intermediate is then reacted with 2,2-dichlorovinyl-2,2-dimethylcyclopropanecarboxylic acid chloride to produce this compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets regulatory standards. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Cypermethrin-beta undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cypermethrin-beta has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Alpha-cypermethrin
  • Zeta-cypermethrin
  • Deltamethrin
  • Permethrin

Comparison

Cypermethrin-beta is unique among pyrethroids due to its specific isomeric composition, which contributes to its high insecticidal activity. Compared to other similar compounds, this compound has a broader spectrum of activity and faster knockdown effects. Its stability and persistence in the environment are also notable, making it a preferred choice for various pest control applications .

Properties

IUPAC Name

[(S)-cyano-(3-phenoxyphenyl)methyl] (1R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17?,18-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAATUXNTWXVJKI-FLXSOZOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](C1C=C(Cl)Cl)C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052871
Record name beta-Cypermethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224510-29-5
Record name beta-Cypermethrin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224510295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Cypermethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 100-ml round-bottomed flask equipped with a magnetic stirrer was charged with 2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylic anhydride (10 mmol), prepared as described above, 3-phenoxybenzaldehyde (10 mmol) and a mixture of alkanes (25 ml) having a boiling range of from 60° C. to 80° C. A solution of sodium cyanide (12 mmol) and tetrabutylammonium bromide (0.006 mmol) in water (3 ml) was added to the mixture in the flask at a temperature of 20° C. and stirring was continued. After 100 minutes stirring, the reaction had come to a standstill at a conversion of 3-phenoxybenzaldehyde of 98.5% and at a yield of the title ester of 98%. The mixture obtained was allowed to settle into an organic and an aqueous layer, the aqueous layer was extracted with toluene (15 ml), the extract phase obtained was added to the organic layer obtained by settling of the reaction mixture, the organic liquid thus formed, was washed with water (25 ml), the washed liquid was dried and the solvent was evaporated from the dried liquid, leaving a residue containing the title ester. The yield of this ester was 96%.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
alkanes
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
12 mmol
Type
reactant
Reaction Step Four
Quantity
0.006 mmol
Type
catalyst
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Five
[Compound]
Name
ester
Quantity
0 (± 1) mol
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reactant
Reaction Step Six
[Compound]
Name
ester
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0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ester
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0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

A stirred mixture of sodium cyanide (18.1 g, 0.36 mole) and diazabicyclo[2.2.2]octane dihydrochloride (1.11 g, 0.006 mole) in 30 g of water was warmed to 40°. During a one hour period a solution of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (77.6 g, 0.33 mole) and 3-phenoxybenzaldehyde (61.5 g, 0.3 mole) in 102 ml of n-heptane was added to the reaction mixture. After complete addition, the reaction mixture was stirred for 40 minutes and an additional 3.5 g (0.015 mole) of the acyl chloride added. The reaction mixture was stirred for an additional 40 minutes and then washed with 100 g of a 10% aqueous sodium carbonate solution and then water. The organic phase was separated from the mixture and the solvent removed by distillation under reduced pressure to give α-cyano-3-phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate.
Quantity
18.1 g
Type
reactant
Reaction Step One
Name
diazabicyclo[2.2.2]octane dihydrochloride
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One
Quantity
77.6 g
Type
reactant
Reaction Step Two
Quantity
61.5 g
Type
reactant
Reaction Step Two
Quantity
102 mL
Type
solvent
Reaction Step Two
[Compound]
Name
acyl chloride
Quantity
3.5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Under a dry nitrogen atmosphere a mixture of sodium cyanide (5.9 g, 0.12 mole) and 1,4-diazabicyclo[2.2.2]octane (0.22 g, 0.002 mole) in 10 grams of water was stirred at room temperature. During a one hour period a solution of 3-phenoxybenzaldehyde (20.6 g, 0.1 mole) and 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (24.1 g, 0.105 mole) in 120 ml of n-octane was added to the reaction mixture. After complete addition, the reaction mixture was stirred for one hour. An aqueous solution containing 20% sodium carbonate was added to the reaction mixture and the total warmed to 60°. The organic phase was separated and washed with water, dried over anhydrous magnesium sulfate and filtered. The solvent was removed from the filtrate under reduced pressure to yield α-cyano-3-phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
solvent
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step Two
Quantity
24.1 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Following the procedure of Example 1, to a mixture of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (50 mmol), 3-phenoxybenzaldehyde (9.90 g, 50 mmol), N-methylpyrrolidinone (10 g) and "mixed" picolines (8.5 g) in toluene is added sodium cyanide (2.57 g, 52.5 mmol), followed ca. 3 hours later by slow addition of methanesulfonyl chloride (6.87 g, 60 mmol). The reaction mixture is worked up and the solvent is removed to give α-cyano-3-phenoxybenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate.
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
solvent
Reaction Step One
[Compound]
Name
picolines
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.57 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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